molecular formula C10H14N2O B14179741 (1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine CAS No. 922339-86-4

(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine

Cat. No.: B14179741
CAS No.: 922339-86-4
M. Wt: 178.23 g/mol
InChI Key: NYTOOMZSUWOODS-WCBMZHEXSA-N
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Description

(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is a cyclopropane derivative with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method involves the reaction of a pyridine derivative with a cyclopropane precursor under specific conditions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine: A stereoisomer with similar structural features but different spatial arrangement.

    2-Methyl-1-{[(pyridin-4-yl)oxy]methyl}cyclopropan-1-amine: A positional isomer with the pyridine moiety attached at a different position.

    2-Methyl-1-{[(pyridin-2-yl)oxy]methyl}cyclopropan-1-amine: Another positional isomer with the pyridine moiety attached at a different position.

Uniqueness

(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is unique due to its specific stereochemistry and functional group arrangement, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

922339-86-4

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(1S,2S)-2-methyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine

InChI

InChI=1S/C10H14N2O/c1-8-5-10(8,11)7-13-9-3-2-4-12-6-9/h2-4,6,8H,5,7,11H2,1H3/t8-,10+/m0/s1

InChI Key

NYTOOMZSUWOODS-WCBMZHEXSA-N

Isomeric SMILES

C[C@H]1C[C@]1(COC2=CN=CC=C2)N

Canonical SMILES

CC1CC1(COC2=CN=CC=C2)N

Origin of Product

United States

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